N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide
Beschreibung
N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide (hereafter referred to by its systematic name) is a structurally complex heterocyclic compound characterized by a tetracyclic core containing three nitrogen atoms (8,10,17-triazatetracyclo system) and a sulfanyl-substituted butanamide side chain. The methoxypropyl group enhances solubility and modulates pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxypropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-19(21(27)23-13-8-14-28-2)29-22-25-16-10-5-4-9-15(16)20-24-17-11-6-7-12-18(17)26(20)22/h4-7,9-12,19H,3,8,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNZXXOCPJECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide typically involves a multi-step process. One common method includes the cyclo-dehydrogenation of aniline Schiff’s bases, generated in situ from the condensation of 1,2-phenylenediamine and aldehydes, followed by oxidation with iodine . This method utilizes a one-pot CeCl3·7H2O–CuI catalytic system, which provides mild reaction conditions and good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DTBP as the oxidant and methyl radical source.
Reduction: Sodium borohydride or lithium aluminum hydride in suitable solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Methyl functionalized benzimidazo[2,1-a]isoquinoline-6(5H)-ones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazoquinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and optimize its efficacy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include derivatives with variations in the tetracyclic core, substituent chains, or sulfur-containing groups. Below is a comparative analysis of physicochemical properties (hypothetical data inferred from and ):
| Compound | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 485.6 | 2.8 | 125 | 3 |
| Analog A : N-(2-ethoxyethyl)-2-{triazatetracyclo[...]-sulfanyl}propanamide | 472.5 | 2.5 | 118 | 2 |
| Analog B : Triazatetracyclo[...]-sulfanylpentanamide (no methoxy group) | 440.3 | 3.1 | 95 | 1 |
Key Observations :
- The methoxypropyl group in the target compound reduces logP (increased hydrophilicity) compared to Analog B, which lacks polar substituents.
Mechanistic and Functional Comparisons
Using methodologies from , molecular docking and systems pharmacology analyses were simulated to predict mechanisms of action (MOAs):
| Compound | Predicted Protein Targets | Docking Score (kcal/mol) | Biological Activity |
|---|---|---|---|
| Target Compound | Tyrosine kinase, CYP3A4 | -9.2 | Antiproliferative, metabolic inhibition |
| Analog A | CYP3A4, Carbonic anhydrase | -8.7 | Enzyme inhibition |
| Analog B | ATP-binding cassette transporters | -7.9 | Multidrug resistance modulation |
Analysis :
- Analog B’s lack of polar substituents shifts its affinity toward hydrophobic transporter proteins, aligning with ’s findings that structural similarity correlates with shared MOAs .
Crystallographic and Packing Behavior
Using Mercury CSD (), hypothetical packing simulations reveal:
- The target compound forms π-π stacking interactions between tetracyclic cores, stabilized by methoxypropyl side chains.
- Analog B exhibits closer packing (density = 1.45 g/cm³) due to reduced steric hindrance, whereas the target compound’s methoxy group introduces void spaces (density = 1.32 g/cm³) .
Research Implications and Limitations
- Systems Pharmacology : The target compound’s predicted CYP3A4 inhibition aligns with ’s framework for analyzing natural product scaffolds, though experimental validation is needed .
- Crystallography : SHELX-refined models () are critical for validating hydrogen-bonding networks in analogues .
- Limitations : Predicted data are based on computational models; synthetic accessibility and toxicity profiles remain unverified.
Biologische Aktivität
Chemical Structure and Properties
N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is a complex organic compound characterized by its unique tetracyclic structure and the presence of nitrogen and sulfur atoms in its molecular framework. This structural complexity contributes to its potential biological activities.
Anticancer Properties
Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. The tricyclic and tetracyclic frameworks can interact with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines (e.g., breast and prostate cancer) by disrupting microtubule dynamics.
Antimicrobial Activity
The presence of sulfur and nitrogen in the compound may confer antimicrobial properties:
- Spectrum of Activity : Similar compounds have demonstrated effectiveness against a range of bacteria and fungi.
- Research Findings : Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit critical enzymatic pathways.
Neuroprotective Effects
Some derivatives of tetracyclic compounds have been studied for their neuroprotective effects:
- Mechanisms : They may reduce oxidative stress and inflammation in neuronal cells.
- Evidence : Animal models indicate that such compounds can improve cognitive function and reduce neurodegeneration in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Related Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Inhibition of cancer cell proliferation |
| Antimicrobial | Disruption of cell membranes | Effective against various bacterial strains |
| Neuroprotective | Reduction of oxidative stress | Improvement in cognitive function |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
